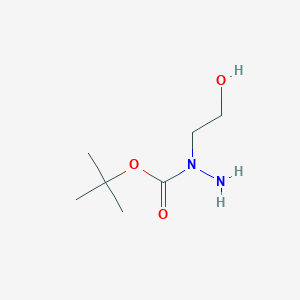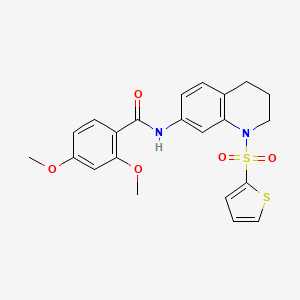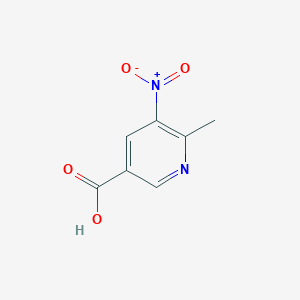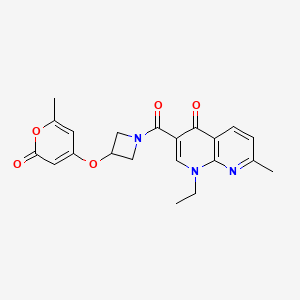
Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate: is a chemical compound that features a tert-butyl group, a hydroxyethyl group, and a hydrazinecarboxylate moiety
Mechanism of Action
Target of Action
Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate is a derivative of N-Boc piperazine . Piperazine and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds . The primary targets of these compounds are often macromolecules, with which they interact favorably due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
It’s known that the biological activities of compounds containing piperazine rings can be attributed to their ability to form favorable interactions with macromolecules . This is due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Biochemical Pathways
It’s known that derivatives of n-boc piperazine, such as this compound, are used in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities .
Pharmacokinetics
The compound’s solubility in ethanol and methanol suggests that it may have good bioavailability.
Result of Action
It’s known that compounds containing piperazine rings, such as this compound, have shown a wide spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with 2-bromoethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydrazine group attacks the bromoethanol, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate can undergo oxidation reactions, where the hydroxyethyl group is oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form various hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarboxylates.
Scientific Research Applications
Chemistry: Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as a protecting group for amines in peptide synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules .
Medicine: It is investigated for its role in the synthesis of enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Comparison with Similar Compounds
- Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl carbazate
Comparison:
- Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate is unique due to the presence of both a hydroxyethyl group and a hydrazinecarboxylate moiety, which provides distinct reactivity and potential applications.
- Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate and Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate are similar in having a tert-butyl group and a piperazine ring, but they differ in their functional groups and reactivity .
- Tert-butyl carbazate is a simpler compound with a tert-butyl group and a carbazate moiety, lacking the hydroxyethyl group, which limits its reactivity compared to this compound .
Properties
IUPAC Name |
tert-butyl N-amino-N-(2-hydroxyethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O3/c1-7(2,3)12-6(11)9(8)4-5-10/h10H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQGMKRHNHNWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2971881.png)
![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2971884.png)
![N-(2-methoxy-5-methylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2971885.png)







![2,5-dichloro-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2971895.png)
![2-(4-benzylpiperidin-1-yl)-8-[(2,5-dimethylphenyl)methoxy]quinoline](/img/structure/B2971896.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2971897.png)

